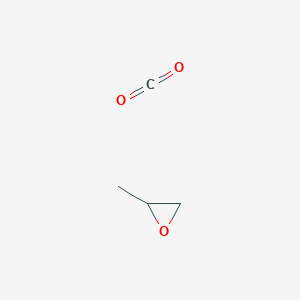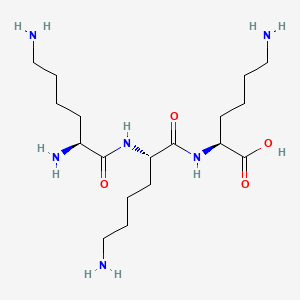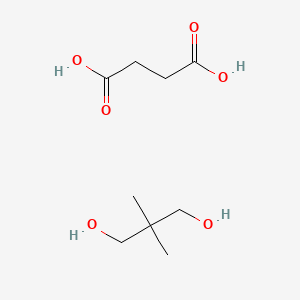
2-Amino-2-methylsuccinic acid
Descripción general
Descripción
2-Amino-2-methylsuccinic acid, also known as α-Methyl-DL-aspartic acid, is a specific inhibitor of argininosuccinate synthase (ASS), and is the rate-limiting enzyme for the recycling of 1-citrulline to 1-arginine . It has the molecular formula C5H9NO4 and a molecular weight of 147.13 .
Molecular Structure Analysis
The crystal structure of (S)-2-amino-2-methylsuccinic acid has been studied . The compound crystallizes as a zwitterion, with an intramolecular N-H⋯O hydrogen bond involving the trans-succinic acid and the ammonium group, forming an S(6) ring motif .Aplicaciones Científicas De Investigación
Biosynthesis and Bioproduction
2-Amino-2-methylsuccinic acid (2-MSA), as a C5 branched-chain dicarboxylate, is notable for its potential in polymer synthesis with applications in coatings, cosmetic solvents, and bioplastics. Wang et al. (2018) established a biosynthetic route for 2-MSA in Escherichia coli, achieving a production titer of 3.61g/L, demonstrating its feasibility as a bio-replacement in various industries (Wang et al., 2018).
Electrochemical Reduction
Nonaka, Abe, and Fuchigami (1983) explored the electrochemical reduction of citraconic acid on poly(amino acid)-coated electrodes, which yielded methylsuccinic acid, a compound structurally related to 2-MSA. This process is significant for asymmetric synthesis applications (Nonaka, Abe, & Fuchigami, 1983).
Conformational Analysis
Rétey et al. (1979) conducted a conformational analysis of methylsuccinic acid, a compound similar to 2-MSA, using NMR spectroscopy and circular dichroism. This research is relevant for understanding the structural properties of similar dicarboxylates (Rétey et al., 1979).
Microbial Production Optimization
Sonntag et al. (2015) demonstrated the production of (2S)-methylsuccinic acid by Methylobacterium extorquens. Their work provided insights into optimizing microbial production processes for dicarboxylic acids, which can be applied to similar compounds like 2-MSA (Sonntag et al., 2015).
Synthesis and Evaluation of Analogues
M. Lee, Y. Jin, and D. Kim (1999) studied 2-Benzyl-2-methylsuccinic acid, an analogue of 2-MSA, for its inhibitory activity, which contributes to the understanding of the chemical behavior and potential applications of 2-MSA (Lee, Jin, & Kim, 1999).
Bioreduction Using Enoate Reductases
Stueckler et al. (2007) investigated the asymmetric bioreduction of alpha,beta-unsaturated dicarboxylic acids, including 2-methylsuccinic acid, using enoate reductases. This research is essential for understanding the enzymatic processes that could be applied to 2-MSA (Stueckler et al., 2007).
Application in Polyamide Synthesis
Hattori and Kinoshita (1979) synthesized polyamides containing 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methylsuccinic acid, a derivative of 2-MSA. This synthesis is crucial for the development of new materials using 2-MSA and its derivatives (Hattori & Kinoshita, 1979).
Análisis Bioquímico
Biochemical Properties
2-Amino-2-methylsuccinic acid is known to interact with various enzymes and proteins. It is a specific inhibitor of argininosuccinate synthase (ASS), a rate-limiting enzyme for the recycling of 1-citrulline to 1-arginine . This interaction highlights the role of this compound in biochemical reactions, particularly in the urea cycle and nitric oxide cycle .
Cellular Effects
The effects of this compound on cellular processes are largely tied to its role in biochemical reactions. By inhibiting ASS, it can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with ASS. As an inhibitor, it binds to the enzyme, preventing it from catalyzing the conversion of citrulline and aspartate to argininosuccinate . This interaction can lead to changes in gene expression and enzyme activity within the cell .
Metabolic Pathways
This compound is involved in the urea cycle and nitric oxide cycle through its inhibition of ASS This could potentially affect metabolic flux or metabolite levels
Propiedades
IUPAC Name |
2-amino-2-methylbutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAYDJFPMMUKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2792-66-7, 3227-17-6, 866-73-9 | |
| Record name | 2-Methylaspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASPARTIC ACID, L-THREO | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC-153559 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-METHYL-DL-ASPARTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70W4HTK6W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![chlorocobalt(1+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;piperidin-1-ide](/img/structure/B6595369.png)








